Kuwanon B: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis
Kuwanon B: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon B is a prenylated flavonoid, a class of secondary metabolites known for their diverse and potent biological activities. This document provides an in-depth technical overview of the natural sources of Kuwanon B, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Kuwanon B, along with other related Kuwanon compounds, is primarily isolated from the root bark of Morus alba L., commonly known as white mulberry.[1]
Natural Sources and Quantification
The principal natural source of Kuwanon B is the root bark of Morus alba L. (white mulberry).[1] While a variety of flavonoids are present throughout the mulberry plant, including the leaves and fruits, the root bark is particularly rich in prenylated flavonoids like the Kuwanons.[2][3]
Precise quantitative data for Kuwanon B across different Morus species and cultivars is not extensively documented in publicly available literature. However, studies on related Kuwanon compounds provide valuable insights into the expected concentrations and analytical methodologies. For instance, the content of Kuwanon G and Kuwanon H has been quantified in the ethyl acetate (B1210297) fraction of the root bark of different Morus alba cultivars. This data, obtained using Ultra-Performance Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-DAD-QToF/MS), serves as a useful proxy for estimating the potential yield of Kuwanon B.[4]
Table 1: Quantitative Analysis of Major Prenylated Flavonoids in the Ethyl Acetate Fraction of Morus alba Root Bark (by Cultivar)
| Cultivar | Kuwanon G (mg/g of extract) | Kuwanon H (mg/g of extract) | Total Prenylated Flavonoids (Kuwanon G + H) (mg/g of extract) |
| Cheongol | 173.3 | 82.2 | 255.5 |
| Cheongil | Not specified | Not specified | Not specified |
| Daeshim | Not specified | Not specified | Not specified |
| Gwasang2 | Not specified | Not specified | Not specified |
Data adapted from a study on the modulatory effects of Kuwanon-rich fractions on the renin–angiotensin system. Note: Specific values for all cultivars were not provided in the source material.
Experimental Protocols
The isolation and quantification of Kuwanon B from its natural sources involve a multi-step process encompassing extraction, fractionation, purification, and analysis. The following protocols are generalized from established methods for the isolation of Kuwanon and other flavonoids from Morus alba.
Protocol 1: Extraction and Fractionation
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Sample Preparation: The root bark of Morus alba is thoroughly washed, air-dried to prevent enzymatic degradation, and ground into a fine powder to increase the surface area for solvent penetration.
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Extraction:
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Maceration: The powdered root bark is macerated in 80% methanol (B129727) at room temperature for 72 hours with occasional shaking.
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Ultrasound-Assisted Extraction (UAE): A known amount of the powdered root bark is placed in an extraction vessel with a suitable solvent (e.g., 70% methanol). The vessel is then placed in an ultrasonic bath. Optimized parameters can include a temperature of 60°C for 30 minutes.
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Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.
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Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Kuwanon B, being a less polar flavonoid, is typically enriched in the ethyl acetate fraction.
Protocol 2: Isolation and Purification
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Column Chromatography: The dried ethyl acetate fraction is subjected to repeated column chromatography for purification.
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Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol-water mixture.
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Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column.
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Reversed-Phase Chromatography (LiChroprep RP-18): Final purification is often carried out on a reversed-phase column with a methanol-water gradient.
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Compound Identification: The structure of the isolated Kuwanon B is confirmed by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and Mass Spectrometry) with published values.
Protocol 3: Quantification by HPLC-UV
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Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector is used. A C18 reversed-phase column is typically employed.
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Mobile Phase: A gradient elution is commonly used, for example, a mixture of acetonitrile (B52724) and water, both containing 0.1% formic acid.
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Detection: The detection wavelength for Kuwanons is typically set around 266 nm. A PDA detector allows for the acquisition of the full UV spectrum for peak purity assessment.
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Standard Preparation: A stock solution of purified Kuwanon B is prepared in methanol. A series of calibration standards are prepared by serial dilution to cover the expected concentration range in the samples.
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Sample Preparation: A known weight of the dried, powdered plant material (e.g., 1.0 g) is extracted with a defined volume of solvent (e.g., 10 mL of 70% methanol) using a method like UAE. The extract is then centrifuged and the supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.
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Analysis and Quantification: The calibration standards and the sample extract are injected into the HPLC system. The peak corresponding to Kuwanon B in the sample chromatogram is identified by comparing its retention time with that of the standard. The concentration of Kuwanon B in the sample is calculated using the calibration curve generated from the peak areas of the standards.
Biosynthesis of Kuwanon B
The biosynthesis of Kuwanon B, a prenylated flavonoid, is a complex process that involves the convergence of two major metabolic pathways: the phenylpropanoid pathway and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.
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Phenylpropanoid Pathway: This pathway provides the basic C6-C3-C6 flavonoid skeleton. It begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. Key enzymes in this initial phase include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).
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Flavonoid Skeleton Formation: Chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. Chalcone isomerase (CHI) then catalyzes the cyclization of the chalcone to form a flavanone.
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Prenylation: The addition of one or more prenyl groups (derived from dimethylallyl pyrophosphate (DMAPP) or its isomer, isopentenyl pyrophosphate (IPP), which are synthesized via the MVA or MEP pathway) to the flavonoid backbone is a crucial step in the formation of Kuwanon B. This reaction is catalyzed by specific prenyltransferases. The exact prenyltransferase responsible for the specific prenylation pattern of Kuwanon B has yet to be fully characterized.
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Diels-Alder Type Adduct Formation: Some complex Kuwanon structures are proposed to be formed via an enzymatic Diels-Alder reaction between a chalcone and a dehydroprenylated flavonoid.
Visualizations
Diagram 1: Generalized Experimental Workflow for Kuwanon B Isolation and Quantification
Caption: A representative workflow for the extraction, isolation, and quantification of Kuwanon B.
Diagram 2: Putative Biosynthetic Pathway of Kuwanon B
Caption: A simplified diagram illustrating the key biosynthetic steps leading to Kuwanon B.
References
- 1. Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
